molecular formula C12H14ClN3 B1486816 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride CAS No. 1803571-96-1

2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

Cat. No.: B1486816
CAS No.: 1803571-96-1
M. Wt: 235.71 g/mol
InChI Key: XNIXIYYUFUCUNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyrimidines. This compound features a phenyl group attached to the imidazo[1,2-a]pyrimidine core, which is a fused heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). One common synthetic route is the reaction of phenylamine with a suitable aldehyde and a β-diketone under acidic conditions[{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo1,2-a .... The reaction mixture is then subjected to heating to facilitate cyclization and formation of the imidazo[1,2-a]pyrimidine core[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the scale of production[_{{{CITATION{{{2{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). The choice of reactor type and reaction conditions (e.g., temperature, pressure, and catalysts) is optimized to achieve high yield and purity[{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the parent compound[_{{{CITATION{{{_2{Synthetic approaches and functionalizations of imidazo1,2-a ....

Scientific Research Applications

2-Phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound has been studied for its potential antituberculosis, anticancer, and anti-inflammatory properties.

  • Material Science: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

  • Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary, but often include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine

  • Imidazo[1,2-a]pyrimidin-5-one

  • Imidazo[1,2-a]pyrimidin-4-one

  • Imidazo[1,2-a]pyrimidin-6-one

Properties

IUPAC Name

2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3.ClH/c1-2-5-10(6-3-1)11-9-15-8-4-7-13-12(15)14-11;/h1-3,5-6,9H,4,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIXIYYUFUCUNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC(=CN2C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 2
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 3
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 4
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 5
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride
Reactant of Route 6
2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.